molecular formula C10H6O3 B1627413 2-Benzofuranglyoxylaldehyde CAS No. 40749-31-3

2-Benzofuranglyoxylaldehyde

Cat. No. B1627413
Key on ui cas rn: 40749-31-3
M. Wt: 174.15 g/mol
InChI Key: JAAVOKJKWKKIGF-UHFFFAOYSA-N
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Patent
US04341793

Procedure details

A mixture of 2-acetylbenzofuran (100 g) and selenium dioxide (69.3 g) was dissolved in water (20 ml) and dioxan (500 ml) and heated under reflux for 24 h. The reaction mixture was filtered and the solvent evaporated to give a dark-red solid which was taken up in dimethylformamide and heated on a steam bath for 8 h. The solution was filtered, the solvent evaporated and the residue triturated with ether to give the title compound (65.4 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
69.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[CH:8]=1)(=[O:3])[CH3:2].[Se](=O)=[O:14].O1CCOCC1>O.CN(C)C=O>[O:5]1[C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[CH:8]=[C:4]1[C:1](=[O:3])[CH:2]=[O:14]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)C=1OC2=C(C1)C=CC=C2
Name
Quantity
69.3 g
Type
reactant
Smiles
[Se](=O)=O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark-red solid which
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with ether

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC2=C1C=CC=C2)C(C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65.4 g
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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